molecular formula C13H10N4O5S B2658401 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid CAS No. 749906-96-5

3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Cat. No.: B2658401
CAS No.: 749906-96-5
M. Wt: 334.31
InChI Key: HRMOAPIJRHILKR-UHFFFAOYSA-N
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Description

Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water . Anhydrous HOBt is explosive .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular formula of Hydroxybenzotriazole is C6H5N3O . Its five-membered ring contains three consecutive nitrogen atoms .


Chemical Reactions Analysis

Automated peptide synthesis involves the condensation of the amino group of protected amino acids with the activated ester. HOBt is used to produce such activated esters . These esters are insoluble and react with amines at ambient temperature to give amides .


Physical and Chemical Properties Analysis

The molar mass of Hydroxybenzotriazole is 135.1234 g mol−1 . It has a melting point of 156 to 159 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on derivatives of 3-hydroxy benzoic acid, including novel ester/hybrid derivatives, demonstrates their potential in developing new chemotherapeutic agents due to significant antibacterial activity (Satpute, Gangan, & Shastri, 2018). This suggests that similar structural modifications in 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid could explore antimicrobial properties.

Cocrystallization and Supramolecular Architecture

The study of N-donor compounds with 5-sulfosalicylic acid to form binary molecular cocrystals reveals the influence of hydrogen-bonding on supramolecular architectures (Wang, Xu, Xue, Lu, Chen, & Tao, 2011). This indicates potential applications in crystal engineering and host-guest chemistry for this compound.

Binding Studies

Binding studies using 2-(4'-Hydroxybenzeneazo)benzoic acid as a probe for protein interaction highlight the importance of such compounds in understanding drug-protein interactions (Zia & Price, 1975). This could imply potential research applications of the compound in pharmacokinetics and drug development.

Meta-C–H Functionalizations

The meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template offers insights into synthetic chemistry applications, particularly in organic synthesis for step-economic production of complex molecules (Li, Cai, Ji, Yang, & Li, 2016). This suggests a route for derivatization and functionalization of this compound for various synthetic purposes.

Mechanism of Action

HOBt is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . It acts as a coupling reagent used to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids .

Safety and Hazards

Due to reclassification as UN0508, a class 1.3C explosive, hydroxybenzotriazole and its monohydrate crystal are no longer allowed to be transported by sea or air .

Properties

IUPAC Name

3-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13(19)8-2-1-3-9(6-8)15-23(21,22)10-4-5-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOAPIJRHILKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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